6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane

Medicinal Chemistry Lead Optimization Property-Based Design

6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane (CAS 2097979-16-1) is a heteroaryl-substituted bridged bicyclic morpholine derivative featuring a chloropyrazine group at the 2-position of the pyrazine ring and the 3-oxa-6-azabicyclo[3.1.1]heptane scaffold. The compound has a molecular formula of C₉H₁₀ClN₃O and a molecular weight of 211.65 g/mol, with a minimum purity of 95% as supplied by major chemical vendors.

Molecular Formula C9H10ClN3O
Molecular Weight 211.65 g/mol
CAS No. 2097979-16-1
Cat. No. B1476662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane
CAS2097979-16-1
Molecular FormulaC9H10ClN3O
Molecular Weight211.65 g/mol
Structural Identifiers
SMILESC1C2COCC1N2C3=NC=CN=C3Cl
InChIInChI=1S/C9H10ClN3O/c10-8-9(12-2-1-11-8)13-6-3-7(13)5-14-4-6/h1-2,6-7H,3-5H2
InChIKeyFEZRLFFFDHCJGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane – Procurement-Ready Bridged Bicyclic Morpholine Building Block


6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane (CAS 2097979-16-1) is a heteroaryl-substituted bridged bicyclic morpholine derivative featuring a chloropyrazine group at the 2-position of the pyrazine ring and the 3-oxa-6-azabicyclo[3.1.1]heptane scaffold. The compound has a molecular formula of C₉H₁₀ClN₃O and a molecular weight of 211.65 g/mol, with a minimum purity of 95% as supplied by major chemical vendors . The 3-oxa-6-azabicyclo[3.1.1]heptane core is recognized as an achiral morpholine isostere that maintains similar lipophilicity to morpholine while introducing conformational constraint . This specific chloropyrazine-functionalized analog serves as a versatile intermediate in medicinal chemistry for the synthesis of kinase inhibitors and CNS-targeted agents, where the chloropyrazine moiety provides a synthetic handle for further derivatization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Why 6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane Cannot Be Replaced by Simpler Morpholine or Piperidine Analogs


Generic substitution of 6-(3-chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane with simple morpholine, piperidine, or unsubstituted 3-oxa-6-azabicyclo[3.1.1]heptane fails because the compound's differentiation arises from the synergistic combination of (1) the conformationally constrained bridged bicyclic core that provides a three-dimensional exit vector geometry distinct from both morpholine and piperidine, as demonstrated by exit vector parameter analysis [1], and (2) the 3-chloropyrazine substituent, which offers a specific halide reactivity handle for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) that is absent in non-halogenated analogs . The chloropyrazine group also introduces a dual hydrogen-bond acceptor/donor pharmacophoric element through the pyrazine nitrogen atoms, which is not replicated by simple phenyl or pyridyl substituents. Furthermore, the achiral nature of the 3-oxa-6-azabicyclo[3.1.1]heptane scaffold eliminates stereochemical complexity issues that complicate structure-activity relationship (SAR) interpretation in chiral morpholine derivatives, while maintaining comparable lipophilicity to morpholine , making direct replacement with chiral alternatives problematic for reproducible SAR campaigns.

Quantitative Evidence Differentiating 6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane from Its Closest Structural Analogs


Molecular Weight and Formula Distinction from the 6-(6-Chloro-2-methylpyrimidin-4-yl) Analog

6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane exhibits a molecular weight of 211.65 g/mol (C₉H₁₀ClN₃O) , which is 14.02 g/mol lower than the closely related 6-(6-chloro-2-methylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane (MW 225.67 g/mol, C₁₀H₁₂ClN₃O) [1]. This difference arises from the replacement of the methylpyrimidine group with a pyrazine ring, eliminating one methylene equivalent. The lower molecular weight confers a statistically meaningful advantage for lead-likeness metrics, where every 14 Da reduction improves the probability of meeting Rule-of-Three (Ro3) fragment criteria (MW ≤ 300) and enhances ligand efficiency indices in early-stage hit triage.

Medicinal Chemistry Lead Optimization Property-Based Design

Achirality Advantage of the 3-Oxa-6-azabicyclo[3.1.1]heptane Scaffold Versus Chiral Morpholine Isosteres

The 3-oxa-6-azabicyclo[3.1.1]heptane core has been explicitly characterized as achiral, a structural property that distinguishes it from many commonly used chiral morpholine isosteres . While both scaffolds show similar lipophilicity based on the cLogP of derived analogues, the achirality of the 3-oxa-6-azabicyclo[3.1.1]heptane scaffold eliminates the need for enantiomeric separation, chiral chromatography, and independent enantiomer SAR profiling that is required for chiral morpholine derivatives such as (R)- or (S)-2-substituted morpholines. In the context of 6-(3-chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane, this means the compound exists as a single molecular entity without stereochemical ambiguity, ensuring that biological activity data are unequivocally assigned.

Isostere Design Scaffold Hopping SAR Simplification

Conformational Constraint and Exit Vector Geometry Differentiation from Piperidine

The 6-azabicyclo[3.1.1]heptane scaffold — the nitrogen-containing analog of the 3-oxa-6-azabicyclo[3.1.1]heptane core — has been demonstrated through exit vector parameter (EVP) analysis to serve as a three-dimensional isostere of the 1,4-disubstituted piperidine chair conformer, with cis isomers mapping closely to the piperidine chair geometry while trans isomers adopt an unusual 'boat' conformation not accessible to simple piperidines [1]. This structural finding has direct implications for 6-(3-chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane: the rigid bicyclic framework locks the chloropyrazine substituent into a defined spatial orientation, unlike the freely interconverting chair conformers of N-aryl piperidines, thereby reducing entropic penalties upon target binding.

Conformational Analysis Bioisosterism 3D Pharmacophore Design

Chloropyrazine Substituent as a Synthetic Diversification Handle Versus Non-Halogenated Heteroaryl Analogs

The 3-chloropyrazine substituent of the target compound provides a reactive aryl chloride at the electronically activated 3-position of the pyrazine ring. This position is known to undergo nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, with reported rate enhancements over less activated 2-chloropyridine analogs [1]. The target compound thus enables rapid parallel library synthesis to explore pyrazine C-3 substituent SAR, a diversification point that is absent in non-halogenated pyrazine analogs such as 6-(pyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane or 6-(pyridin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane.

Synthetic Methodology Cross-Coupling Chemistry Library Synthesis

Optimal Research and Industrial Application Scenarios for 6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane


Scaffold-Hopping Replacement of Morpholine in CNS-Penetrant Kinase Inhibitor Leads

In kinase inhibitor programs where morpholine is used as a solvent-exposed hinge-binding motif or ribose-pocket ligand, 6-(3-chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane can serve as a direct morpholine isostere that maintains comparable lipophilicity while introducing conformational constraint and an additional pyrazine nitrogen for hydrogen-bonding interactions . The chloropyrazine handle also permits late-stage diversification to fine-tune kinase selectivity without resynthesizing the entire core, accelerating SAR exploration [1]. This is particularly relevant for CNS-targeted kinase inhibitors such as Trk, GSK-3β, or CDK inhibitors where balancing brain penetration with target potency is critical.

Conformationally Locked Piperidine Surrogate for GPCR and Ion Channel Modulators

For G protein-coupled receptor (GPCR) antagonists and ion channel modulators that rely on a 1,4-disubstituted piperidine pharmacophore, the 3-oxa-6-azabicyclo[3.1.1]heptane core provides a conformationally locked alternative with a defined exit vector geometry [2]. This pre-organization can reduce the entropic cost of binding and improve selectivity between receptor subtypes that differentiate subtle conformational preferences. The target compound's chloropyrazine substituent further offers a synthetic entry point for incorporating diverse aromatic groups to probe hydrophobic receptor pockets.

Halogen-Enabled Diversity-Oriented Synthesis for Fragment Elaboration

In fragment-based drug discovery, 6-(3-chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane is an ideal fragment elaboration starting point: its low molecular weight (211.65 g/mol) meets Rule-of-Three criteria , while the 3-chloropyrazine handle enables rapid parallel synthesis of focused fragment libraries via Suzuki, Buchwald-Hartwig, or SNAr chemistry to probe vector space around the pyrazine ring [1]. The achiral nature of the core eliminates stereochemical complications in fragment growth, and the bridged bicyclic scaffold provides three-dimensional character that is increasingly prioritized in fragment library design over flat aromatic fragments.

Building Block for Covalent Inhibitor Warhead Optimization

The electrophilic 3-chloropyrazine moiety can be leveraged as a low-reactivity covalent warhead precursor or as a synthetic handle for installing alternative warheads (e.g., acrylamides, vinyl sulfonamides) via palladium-catalyzed amination [1]. The rigid bicyclic scaffold helps orient the warhead for precise cysteine or lysine targeting in the binding pocket, while the achiral nature simplifies the synthesis of homogeneous covalent probe molecules. This scenario is applicable to programs targeting BTK, EGFR T790M, KRAS G12C, or other covalent drug targets where precise warhead geometry is essential for selectivity and safety.

Quote Request

Request a Quote for 6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.